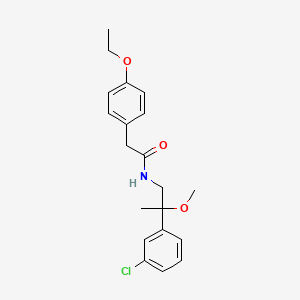

N-(2-(3-氯苯基)-2-甲氧基丙基)-2-(4-乙氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-ethoxyphenyl)acetamide" is a structurally complex molecule that is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds, which can help infer some aspects of the target compound's characteristics. These related compounds are typically acetamides with various substitutions on the phenyl rings and have been studied for their molecular structures, synthesis methods, and biological activities .

Synthesis Analysis

The synthesis of related acetamide compounds often involves multi-step reactions starting from aromatic organic acids, which are converted into esters, hydrazides, and then further functionalized. For instance, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides were synthesized using a process that included the use of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) . This suggests that the synthesis of the target compound might also involve similar reagents and steps, although the exact process would depend on the specific functional groups present in the molecule.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by techniques such as NMR, IR, and mass spectrometry. The conformation of these molecules can be influenced by the substituents on the phenyl rings, as seen in the crystal structures of related compounds . The target compound's structure would likely be analyzed using similar methods to determine its conformation and how the substituents affect its geometry.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including hydrogen bonding and photochemical reactions. For example, some compounds form chains or dimers through intermolecular N—H⋯O hydrogen bonds . The presence of chloro and ethoxy substituents in the target compound may influence its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The vibrational spectroscopic signatures of these compounds can be studied using Raman and Fourier transform infrared spectroscopy, and their electronic properties can be analyzed using density functional theory . The target compound's properties would be expected to be influenced by the electron-withdrawing effects of the chloro substituent and the electron-donating effects of the methoxy and ethoxy groups.

科学研究应用

氯乙酰胺除草剂的代谢

一项研究探讨了氯乙酰胺除草剂(如 acetochlor 和 metolachlor)在人和大鼠肝微粒体中的代谢。研究发现,这些化合物经历复杂的代谢途径,可能导致致癌代谢物。这项研究对于了解这些除草剂对环境和健康的影响具有重要意义 (Coleman et al., 2000).

抗癌药物的合成与分析

另一项研究重点关注 N-(2-氨基苯基)-2-(2-异丙基苯氧基) 乙酰胺的合成及其作为抗癌药物的潜力。该化合物在针对 VEGFr 受体的计算机建模研究中显示出有希望的结果,突出了其在癌症治疗中的潜力 (Sharma et al., 2018).

绿色合成工艺

对 N-(3-氨基-4-甲氧基苯基) 乙酰胺的研究展示了一种使用新型 Pd/C 催化剂的绿色合成工艺。该工艺对于偶氮分散染料的生产很重要,展示了传统还原方法的环保替代方案 (Zhang Qun-feng, 2008).

农业实践对环境的影响

研究调查了土壤接收、活性以及 acetochlor、alachlor 和 metolachlor 等氯乙酰胺除草剂对环境的影响。这些研究提供了对这些化学物质在农业环境中持久性的见解,以及它们对非靶标生物和水系统的潜在影响 (Banks & Robinson, 1986; Peter & Weber, 1985).

作用机制

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities .

Biochemical Pathways

Derivatives of similar compounds have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been found to exhibit a variety of biological activities .

属性

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO3/c1-4-25-18-10-8-15(9-11-18)12-19(23)22-14-20(2,24-3)16-6-5-7-17(21)13-16/h5-11,13H,4,12,14H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHAGHYYVZCVTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)

![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)

![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)

![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)

![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3014464.png)